molecular formula C13H14N2O B2841765 3-(1H-imidazol-1-yl)-1-(4-methylphenyl)propan-1-one CAS No. 405213-06-1

3-(1H-imidazol-1-yl)-1-(4-methylphenyl)propan-1-one

Cat. No.: B2841765
CAS No.: 405213-06-1
M. Wt: 214.268
InChI Key: QNKCDQIFYWNORX-UHFFFAOYSA-N
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Description

3-(1H-imidazol-1-yl)-1-(4-methylphenyl)propan-1-one is an organic compound that features an imidazole ring attached to a propanone backbone with a 4-methylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-imidazol-1-yl)-1-(4-methylphenyl)propan-1-one typically involves the reaction of 4-methylacetophenone with imidazole under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

3-(1H-imidazol-1-yl)-1-(4-methylphenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The imidazole ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions on the imidazole ring.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted imidazole derivatives.

Scientific Research Applications

3-(1H-imidazol-1-yl)-1-(4-methylphenyl)propan-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(1H-imidazol-1-yl)-1-(4-methylphenyl)propan-1-one involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity or interact with cellular receptors.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methylphenyl)-2-(1H-imidazol-1-yl)ethanone
  • 3-(1H-imidazol-1-yl)-1-phenylpropan-1-one
  • 1-(4-Methylphenyl)-3-(1H-imidazol-1-yl)propan-2-one

Uniqueness

3-(1H-imidazol-1-yl)-1-(4-methylphenyl)propan-1-one is unique due to the specific positioning of the imidazole ring and the 4-methylphenyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-imidazol-1-yl-1-(4-methylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-11-2-4-12(5-3-11)13(16)6-8-15-9-7-14-10-15/h2-5,7,9-10H,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNKCDQIFYWNORX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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